1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of cyclopentylamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate . The reaction is carried out at room temperature, and the product is purified through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium acetate in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
4,5-Dihydro-1H-pyrazole derivatives: Known for their antibacterial and anti-inflammatory properties.
Uniqueness
1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique cyclopentyl and pyrazole moieties, which confer specific reactivity and potential biological activities not commonly found in other pyrazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-3-8-20-16(9-13(2)19-20)11-17-14-10-18-21(12-14)15-6-4-5-7-15/h9-10,12,15,17H,3-8,11H2,1-2H3 |
InChI Key |
XQIDMFIQAHZMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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